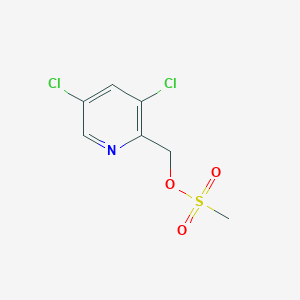
(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring, and a methanesulfonate group attached to the methyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate typically involves the reaction of 3,5-dichloro-2-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,5-Dichloro-2-pyridinemethanol+Methanesulfonyl chloride→(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dichloro-2-pyridinyl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This allows for the study of biological processes and the development of bioconjugates for diagnostic and therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the displacement by nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloropyridine: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-nitropyridine: Contains a nitro group instead of a methanesulfonate group, leading to different reactivity and applications.
3,5-Dichloro-2-pyridinemethanol: The precursor to (3,5-Dichloro-2-pyridinyl)methyl methanesulfonate, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the methanesulfonate group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
275383-88-5 |
|---|---|
Fórmula molecular |
C7H7Cl2NO3S |
Peso molecular |
256.11 g/mol |
Nombre IUPAC |
(3,5-dichloropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-7-6(9)2-5(8)3-10-7/h2-3H,4H2,1H3 |
Clave InChI |
SQFZAHXXEUBGAQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=C(C=C(C=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
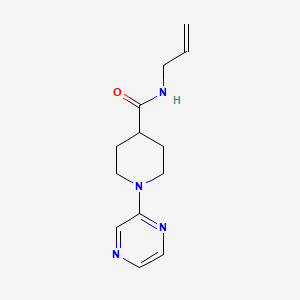

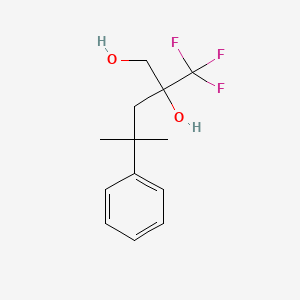
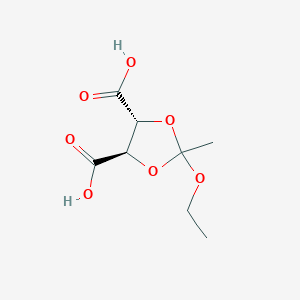
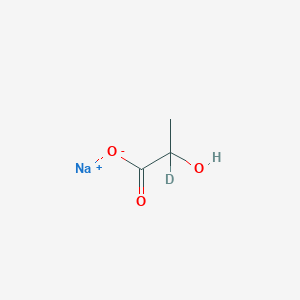
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)

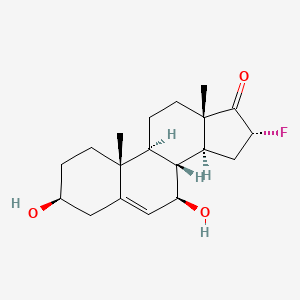
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
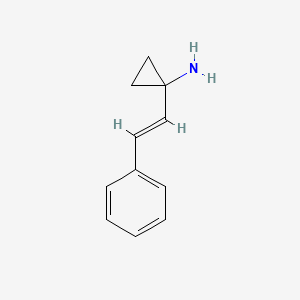
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)

